7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrido[3,4-d]pyrimidine core, which is a structural motif found in various biologically active molecules. The presence of both benzyl and pyridinyl groups further enhances its chemical versatility and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrido[3,4-d]pyrimidine core, which can then be further functionalized to introduce the benzyl and pyridinyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrido[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for drug development.
Medicine: Research has indicated potential anti-cancer, anti-inflammatory, and antimicrobial activities
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can potentially halt the progression of certain cancers.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine Derivatives: These compounds share a similar pyrido[3,4-d]pyrimidine core and exhibit comparable biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also target FGFRs and have shown potent anti-cancer activities.
Uniqueness
What sets 7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
7-benzyl-2-pyridin-4-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18N4O/c24-19-16-8-11-23(12-14-4-2-1-3-5-14)13-17(16)21-18(22-19)15-6-9-20-10-7-15/h1-7,9-10H,8,11-13H2,(H,21,22,24) |
InChI Key |
FCWQSOXJHRSOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=N2)C3=CC=NC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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